molecular formula C9H7Cl2NO2 B14352949 2,2-dichloro-N-(4-formylphenyl)acetamide

2,2-dichloro-N-(4-formylphenyl)acetamide

Cat. No.: B14352949
M. Wt: 232.06 g/mol
InChI Key: DKDUDJWZKFOBPM-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(4-formylphenyl)acetamide is an organic compound with the molecular formula C9H7Cl2NO2 It is a derivative of acetamide, featuring a dichloromethyl group and a formylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(4-formylphenyl)acetamide typically involves the reaction of 4-formylphenylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Formylphenylamine+Dichloroacetyl chlorideThis compound+HCl\text{4-Formylphenylamine} + \text{Dichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Formylphenylamine+Dichloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(4-formylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: 2,2-Dichloro-N-(4-carboxyphenyl)acetamide.

    Reduction: 2,2-Dichloro-N-(4-hydroxymethylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-N-(4-formylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(4-formylphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dichloromethyl group can also participate in electrophilic reactions, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-N-(4-chlorophenyl)acetamide
  • 2,2-Dichloro-N-(4-methoxyphenyl)acetamide
  • 2,2-Dichloro-N-(4-isopropylphenyl)acetamide

Uniqueness

2,2-Dichloro-N-(4-formylphenyl)acetamide is unique due to the presence of both a dichloromethyl group and a formyl group. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.

Properties

Molecular Formula

C9H7Cl2NO2

Molecular Weight

232.06 g/mol

IUPAC Name

2,2-dichloro-N-(4-formylphenyl)acetamide

InChI

InChI=1S/C9H7Cl2NO2/c10-8(11)9(14)12-7-3-1-6(5-13)2-4-7/h1-5,8H,(H,12,14)

InChI Key

DKDUDJWZKFOBPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)NC(=O)C(Cl)Cl

Origin of Product

United States

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